molecular formula C10H13FN2Si B1391950 5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1228665-73-3

5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1391950
CAS No.: 1228665-73-3
M. Wt: 208.31 g/mol
InChI Key: HTTKHFGDRKTCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorinated pyridines, such as the one you mentioned, are a class of compounds that have been gaining interest due to their unique physical, chemical, and biological properties . They are often used in the development of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of fluorinated pyridines can be achieved through various methods . For instance, N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines .


Chemical Reactions Analysis

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent . They have reduced basicity and a selective synthesis of fluoropyridines remains a challenging problem .


Physical and Chemical Properties Analysis

Fluorinated pyridines are known for their unique physical and chemical properties. They often have interesting and unusual properties due to the presence of the strong electron-withdrawing fluorine substituent(s) in the aromatic ring .

Scientific Research Applications

Synthesis and Characterization
5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives have been synthesized through various methods, indicating their significance in chemical synthesis. Thibault et al. (2003) and Eskola et al. (2002) described specific synthetic routes for related compounds, emphasizing their importance in organic synthesis and radiochemical applications Thibault et al., 2003; Eskola et al., 2002.

Chemical Modification and Functionalization
The compound has been used as a substrate for chemical modifications, signifying its versatility in organic chemistry. Studies by Kieseritzky and Lindström (2010) and Bobbio and Schlosser (2005) have shown regioselective installation of functional groups and "regioexhaustive substitution," highlighting its utility in creating diverse chemical entities Kieseritzky & Lindström, 2010; Bobbio & Schlosser, 2005.

Biological Studies and Drug Discovery
Several studies have explored the bioactivity of derivatives, indicating potential therapeutic applications. Carbone et al. (2013) and Zhu et al. (2016) investigated the antitumor activity and IC50 values against cancer cell lines, revealing the compound's relevance in drug discovery and medicinal chemistry Carbone et al., 2013; Zhu et al., 2016.

Mechanism of Action

The mechanism of action of fluorinated pyridines in biological systems can vary widely depending on the specific compound and its context. For instance, some fluorinated pyridines have been found to inhibit certain enzymes, contributing to their potential as therapeutic agents .

Safety and Hazards

The safety and hazards associated with a specific fluorinated pyridine would depend on its exact structure and properties. It’s important to refer to the relevant safety data sheets or other resources for specific information .

Future Directions

The field of fluorinated pyridines is a rapidly developing area of research, with potential applications in various fields including medicine and agriculture . The development of new synthetic methods, the exploration of their biological activity, and the study of their physical and chemical properties are all active areas of research .

Properties

IUPAC Name

(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2Si/c1-14(2,3)9-7-4-5-12-10(7)13-6-8(9)11/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTKHFGDRKTCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C2C=CNC2=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678423
Record name 5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-73-3
Record name 5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.